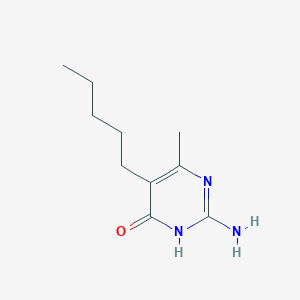
2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one is a pyrimidine derivative with the molecular formula C10H17N3O. This compound is known for its unique structure, which includes an amino group at position 2, a methyl group at position 4, and a pentyl group at position 5 on the pyrimidine ring. It has a molecular weight of 195.261 g/mol and is characterized by its density of 1.17 g/cm³ and boiling point of 317.5°C at 760 mmHg .
Méthodes De Préparation
The synthesis of 2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one typically involves several steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antitrypanosomal and antiplasmodial activities, showing promising results against Trypanosoma brucei rhodesiense and Plasmodium falciparum . In medicine, it is being explored for its potential therapeutic effects, including its role as an inhibitor of certain enzymes. In industry, it is used in the production of pharmaceuticals and agrochemicals .
Mécanisme D'action
The mechanism of action of 2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in metabolic pathways, thereby disrupting the normal function of cells. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one can be compared with other pyrimidine derivatives such as 2-amino-6-methyl-4-pyrimidinol and 2-amino-5-(2-hydroxyethyl)-6-methyl-1H-pyrimidin-4-one. These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical properties and biological activities.
Propriétés
Numéro CAS |
4038-46-4 |
|---|---|
Formule moléculaire |
C10H17N3O |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-amino-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3O/c1-3-4-5-6-8-7(2)12-10(11)13-9(8)14/h3-6H2,1-2H3,(H3,11,12,13,14) |
Clé InChI |
BPDJRKXCFYRFCN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=C(N=C(NC1=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Pyridinemethanol, 6-[2-(hydroxymethyl)phenoxy]-](/img/structure/B12113185.png)
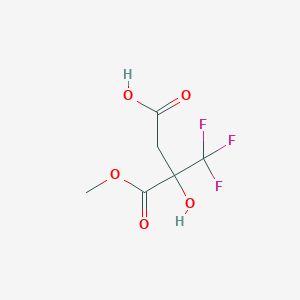


![2-[2-(2-Chlorophenoxy)acetamido]-3-methylbutanoic acid](/img/structure/B12113207.png)


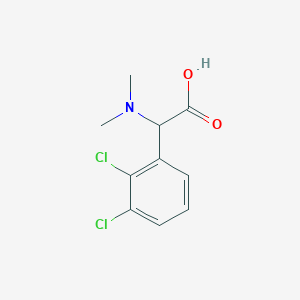
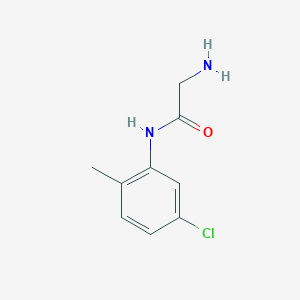
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12113241.png)
![(3aS,6aR)-1-(prop-2-en-1-yl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12113263.png)
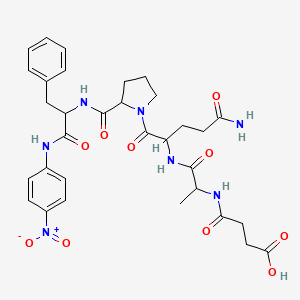
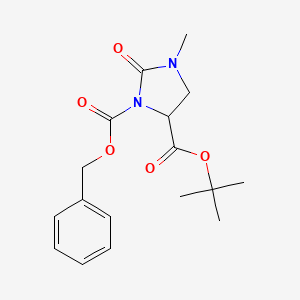
![4-Thiazolidinecarboxylic acid, 3-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12113287.png)
